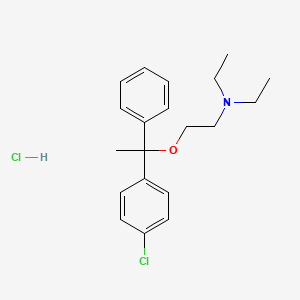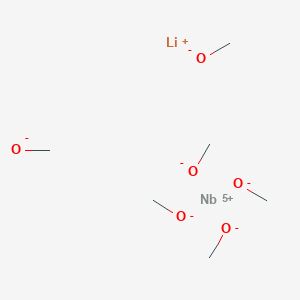
lithium;methanolate;niobium(5+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium methanolate niobium(5+) is a compound that combines lithium, methanolate, and niobium in its highest oxidation state, niobium(5+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium methanolate niobium(5+) typically involves the reaction of lithium methanolate with niobium pentachloride. The reaction is carried out in an inert atmosphere to prevent the oxidation of the reactants. The general reaction can be represented as follows:
LiOCH3+NbCl5→LiNb(OCH3)5+5LiCl
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of lithium methanolate niobium(5+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and solvent extraction are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methanolate niobium(5+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states.
Substitution: Methanolate groups can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or other alkoxides are employed under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Various niobium alkoxides or halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, lithium methanolate niobium(5+) is used as a precursor for the synthesis of niobium-based catalysts. These catalysts are employed in various organic transformations, including oxidation and polymerization reactions.
Biology
In biological research, niobium compounds are explored for their potential as imaging agents and in drug delivery systems. The unique properties of niobium allow for the development of novel biomedical applications.
Medicine
Niobium-based materials are investigated for their biocompatibility and potential use in medical implants and devices. The compound’s stability and resistance to corrosion make it suitable for long-term applications in the human body.
Industry
In the industrial sector, lithium methanolate niobium(5+) is utilized in the production of advanced materials, including high-performance ceramics and coatings. Its role in enhancing the properties of these materials is of significant interest.
Wirkmechanismus
The mechanism of action of lithium methanolate niobium(5+) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, niobium compounds can interact with cellular components, influencing processes such as cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium niobate (LiNbO3): Used in electro-optic applications and as a piezoelectric material.
Niobium pentachloride (NbCl5): A precursor for various niobium compounds and catalysts.
Niobium oxides (Nb2O5): Employed in energy storage and catalysis.
Uniqueness
Lithium methanolate niobium(5+) is unique due to its combination of lithium, methanolate, and niobium in a single compound. This unique structure imparts specific properties that are advantageous in various applications, such as enhanced catalytic activity and stability.
Eigenschaften
Molekularformel |
C6H18LiNbO6 |
|---|---|
Molekulargewicht |
286.1 g/mol |
IUPAC-Name |
lithium;methanolate;niobium(5+) |
InChI |
InChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5 |
InChI-Schlüssel |
FIAVMHQTFKKNDK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[O-].C[O-].C[O-].C[O-].C[O-].C[O-].[Nb+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


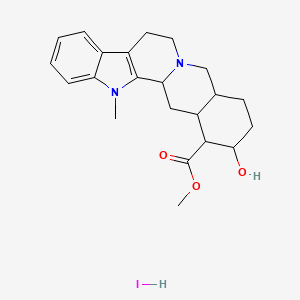
![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)
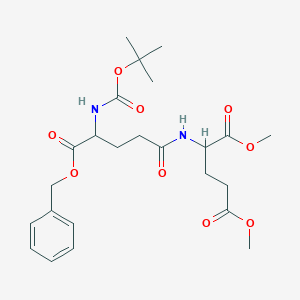
![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)
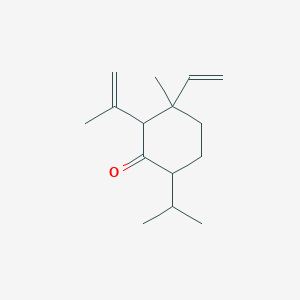
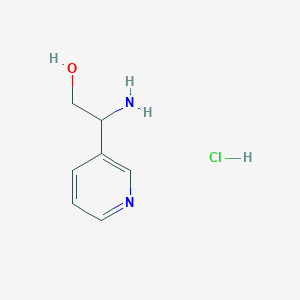
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
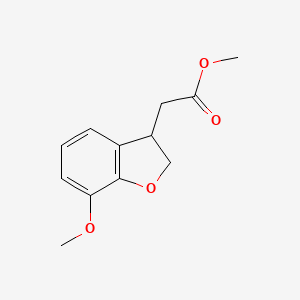
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
